REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:15])([F:14])[C:5]1[N:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1.Br[CH2:17][CH2:18][CH2:19]Br.O>CS(C)=O.C1COCC1>[F:15][C:4]([F:14])([F:3])[C:5]1[N:10]=[CH:9][C:8]([C:11]2([C:12]#[N:13])[CH2:19][CH2:18][CH2:17]2)=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for additional 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (30 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)C1(CCC1)C#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.45 mmol | |
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |